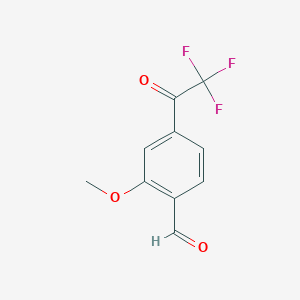

4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde

Vue d'ensemble

Description

The compound “4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde” is a chemical compound that likely contains a trifluoroacetyl group . Trifluoroacetyl group is a functional group in organic chemistry with the formula CF3C(O)-. It is often used in organic synthesis .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, trifluoroacetyl derivatives can be synthesized through various methods. For instance, 2,2,2-Trifluoroacetaldehyde O - (aryl)oxime was employed for the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles .Molecular Structure Analysis

The molecular structure of a related compound, 2,2,2-trifluoroethyl trifluoroacetate, has been determined in the gas-phase from electron-diffraction data supplemented by ab initio (MP2) and DFT calculations .Chemical Reactions Analysis

Trifluoroacetyl derivatives are known to react with various chemicals. For example, trifluoroacetyl chloride reacts with water and moist air to produce the toxic gas hydrogen chloride and trifluoroacetic acid .Applications De Recherche Scientifique

Organic Synthesis and Solid-Phase Peptide Synthesis

4-(2,2,2-Trifluoroacetyl)-2-methoxybenzaldehyde is explored as a precursor in organic synthesis and solid-phase peptide synthesis. The compound's reactivity, particularly in the formation of secondary amides and Schiff bases, highlights its utility in constructing complex organic molecules and peptides. This reactivity is leveraged in solid-phase organic synthesis, where secondary amines are derived from the compound through reductive amination, further converted to ureas, sulfonamides, aryl amides, and alkyl amides (E. Swayze, 1997).

Antimicrobial and Antiaflatoxigenic Activities

Research into Schiff bases of methoxybenzaldehydes, including this compound, indicates their significant antimicrobial and antiaflatoxigenic activities. These compounds exhibit potent inhibitory effects against microbial growth and aflatoxin production, which are crucial for food safety and pharmaceutical applications (Nanishankar V. Harohally et al., 2017).

Material Science and Polymer Synthesis

In material science, this compound contributes to the synthesis of polymers and novel materials. Its derivatives are used as monomers or linkers in creating polymers with specific properties, such as enhanced thermal stability, solubility, or specific physical characteristics. These applications are crucial in developing new materials for various industrial and technological uses (J. Mikroyannidis, 1995).

Analytical Chemistry and Spectroscopy

The compound's unique chemical structure enables its use in analytical chemistry, particularly in spectroscopic studies and molecular docking investigations. It serves as a model compound to understand intermolecular interactions, aiding in the development of analytical methods and the design of materials and drugs with tailored properties (H. Ghalla et al., 2018).

Propriétés

IUPAC Name |

2-methoxy-4-(2,2,2-trifluoroacetyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-16-8-4-6(2-3-7(8)5-14)9(15)10(11,12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWZNBHQKWBTSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitrobenzenol](/img/structure/B1487052.png)

![2-(Chloromethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B1487054.png)

![1-{5,7-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1487055.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1487056.png)

![2-Benzyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol](/img/structure/B1487057.png)

![2-(bromomethyl)-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B1487062.png)

![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487068.png)

![N-[(2,2-Dimethylpropanoyl)oxy]-2-hydroxybenzenecarboximidamide](/img/structure/B1487071.png)